Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate
CAS No.:
Cat. No.: VC16267727
Molecular Formula: C16H19NO5
Molecular Weight: 305.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19NO5 |
|---|---|
| Molecular Weight | 305.32 g/mol |
| IUPAC Name | ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate |
| Standard InChI | InChI=1S/C16H19NO5/c1-5-22-14(19)9-17-10(2)8-11(18)15-12(20-3)6-7-13(21-4)16(15)17/h6-8H,5,9H2,1-4H3 |
| Standard InChI Key | SXNWEQKLPZETOU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C(=CC(=O)C2=C(C=CC(=C21)OC)OC)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate features a quinoline core substituted with methoxy, methyl, and ester functional groups. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉NO₅ |
| Molecular Weight | 305.32 g/mol |
| IUPAC Name | Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate |
| SMILES Notation | CCOC(=O)CN1C(=CC(=O)C2=C(C=CC(=C21)OC)OC)C |
| InChI Key | SXNWEQKLPZETOU-UHFFFAOYSA-N |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
The compound’s structure integrates a 4-quinolone backbone, which is critical for its biological activity. The methoxy groups at positions 5 and 8 enhance solubility and electronic stability, while the methyl group at position 2 and the ethyl acetate moiety at position 1 modulate steric and pharmacokinetic properties .
Structural Analogs
Comparative analysis with analogs, such as methyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate (C₁₅H₁₇NO₅, MW 291.30 g/mol), reveals that minor modifications to the ester group significantly alter molecular weight and polarity . For instance, replacing the ethyl group with a methyl group reduces the molecular weight by 14.02 g/mol, potentially influencing bioavailability and metabolic stability.
Synthesis and Optimization
Synthetic Pathways
The synthesis of ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate typically involves:
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Quinoline Core Formation: Condensation of aniline derivatives with β-keto esters under acidic conditions to generate the 4-quinolone scaffold .
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Functionalization: Methoxylation at positions 5 and 8 via nucleophilic aromatic substitution, followed by methylation at position 2 using methyl halides.
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Esterification: Introduction of the ethyl acetate group at position 1 through alkylation or acylation reactions.
A representative synthesis is outlined below:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | H₂SO₄, 100°C, 6 h | 75% |
| 2 | Methoxylation | NaOMe, DMF, 80°C, 12 h | 68% |
| 3 | Esterification | Ethyl bromoacetate, K₂CO₃, reflux | 82% |
Reaction Optimization
Key parameters influencing yield and purity include:
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Temperature: Excessive heat during cyclization may lead to decarboxylation .
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance methoxylation efficiency.
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Catalysts: Alkali carbonates improve esterification kinetics by deprotonating intermediates.
Characterization and Analytical Data
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): ESI-MS m/z 306.3 [M+H]⁺, confirming the molecular weight.
Biological Activities and Mechanisms
Antimicrobial Activity
Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL). The mechanism likely involves inhibition of DNA gyrase, a target common to quinolone antibiotics.
Anticancer Properties
Screening against MCF-7 breast cancer cells revealed an IC₅₀ of 18 μM, attributed to topoisomerase II inhibition and apoptosis induction via caspase-3 activation .
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